molecular formula C17H26O2 B12756915 beta-Santalol acetate CAS No. 77-43-0

beta-Santalol acetate

Cat. No.: B12756915
CAS No.: 77-43-0
M. Wt: 262.4 g/mol
InChI Key: RCFGRZLLBGMERD-UXBURDBMSA-N
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Description

Beta-Santalol acetate is an organic compound classified as a sesquiterpene. It is a derivative of beta-Santalol, which is a major component of sandalwood oil. This compound is known for its distinctive woody fragrance and is widely used in the perfume and fragrance industry. This compound is also recognized for its potential pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Santalol acetate typically involves the acetylation of beta-Santalol. This can be achieved through the reaction of beta-Santalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction of beta-Santalol from sandalwood oil, followed by its acetylation. The extraction process can be performed using various methods such as steam distillation, hydrodistillation, or supercritical fluid extraction. The acetylation step is similar to the laboratory synthesis, involving the reaction of beta-Santalol with acetic anhydride .

Chemical Reactions Analysis

Types of Reactions

Beta-Santalol acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-Santalol acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of beta-Santalol acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylated structure, which imparts distinct chemical and biological properties. Its acetate group enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

77-43-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate

InChI

InChI=1S/C17H26O2/c1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,15-16H,2,5,7-11H2,1,3-4H3/b12-6-/t15-,16+,17+/m1/s1

InChI Key

RCFGRZLLBGMERD-UXBURDBMSA-N

Isomeric SMILES

C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C

Origin of Product

United States

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